4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide
CAS No.:
Cat. No.: VC9956502
Molecular Formula: C17H26N2O3S
Molecular Weight: 338.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H26N2O3S |
|---|---|
| Molecular Weight | 338.5 g/mol |
| IUPAC Name | 4-butyl-N-(4-sulfamoylphenyl)cyclohexane-1-carboxamide |
| Standard InChI | InChI=1S/C17H26N2O3S/c1-2-3-4-13-5-7-14(8-6-13)17(20)19-15-9-11-16(12-10-15)23(18,21)22/h9-14H,2-8H2,1H3,(H,19,20)(H2,18,21,22) |
| Standard InChI Key | ZZAADVSBOAODKO-UHFFFAOYSA-N |
| SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
| Canonical SMILES | CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide, reflects its three key components:
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Cyclohexane backbone: A six-membered carbocyclic ring with a butyl group at the 4-position.
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Carboxamide linker: Connects the cyclohexane to the aryl group.
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4-Sulfamoylphenyl substituent: A phenyl ring with a sulfamoyl (-SO₂NH₂) group at the para position.
The molecular formula is C₁₇H₂₅N₂O₃S, with a calculated molecular weight of 361.46 g/mol . Stereochemical considerations arise from the cyclohexane ring’s chair conformation and potential axial/equatorial positioning of the butyl group, though specific configurations remain uncharacterized in available literature .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₅N₂O₃S | |
| Molecular Weight | 361.46 g/mol | |
| SMILES Notation | CCCCC1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| PubChem CID (Analog) | 2219569 (4-butyl-N-phenyl variant) |
Synthesis and Structural Analogues
Synthetic Pathways
While no explicit synthesis for 4-butyl-N-(4-sulfamoylphenyl)cyclohexanecarboxamide is documented, methodologies for analogous cyclohexanecarboxamides provide a framework :
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Esterification: Starting with cyclohexanecarboxylic acid derivatives, esterification (e.g., methyl ester formation) precedes amide bond formation.
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Amidation: Reaction with 4-sulfamoylaniline under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
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Purification: Chromatographic separation or crystallization from acetone/methanol mixtures .
A critical challenge is controlling stereochemistry at the cyclohexane ring and ensuring regioselective sulfamoylation. Patent WO2017070418A1 highlights the use of chiral auxiliaries (e.g., (S)-2-phenylglycine) to lock stereochemistry during synthesis .
Structural Analogues and Activity
Key analogues with documented bioactivity include:
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N-(4-Sulfamoylphenyl)-p-menthanecarboxamide: Exhibits TRPM8-mediated cooling effects at 1–10 ppm .
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4-Butyl-N-phenylcyclohexanecarboxamide (PubChem CID 2219569): Serves as a structural proxy, though lacking sulfamoyl functionality .
Physicochemical and Pharmacological Profiles
Solubility and Stability
The sulfamoyl group enhances water solubility relative to non-polar analogues, though the butyl chain may promote lipid membrane interaction. Predicted LogP values (via PubChem) for related compounds range from 2.5–3.8, suggesting moderate lipophilicity . Stability under physiological conditions remains untested but is likely pH-dependent due to the sulfonamide’s acidity (pKa ≈ 10) .
TRP Channel Modulation
Cyclohexanecarboxamides with aryl sulfonamide groups demonstrate dual activity:
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TRPM8 Agonism: Elicits cooling sensations via cold-sensitive ion channels (EC₅₀ ≈ 0.1–1 μM) .
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TRPV1 Antagonism: Potential anti-nociceptive effects, though unconfirmed for this specific compound .
Applications and Industrial Relevance
Consumer Products
Patent EP3134081B1 prioritizes cyclohexanecarboxamides as sensory additives in:
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Oral care products (toothpaste, mouthwash) for prolonged cooling.
Pharmaceutical Development
The sulfamoyl group’s resemblance to sulfonamide antibiotics invites exploration of:
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